2-CHLORO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
2-Chloro-N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 2-ethoxyphenyl moiety. The benzamide group at position 2 is further substituted with a chlorine atom.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-2-27-15-10-6-5-9-14(15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-7-3-4-8-13(12)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKDBPRUYUSRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-ethoxyaniline to form an intermediate, which is then reacted with thiadiazole derivatives under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-CHLORO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole-Benzamide Derivatives
- Compound : 2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide (CAS: 603074-10-8)
- Core : 1,3,4-Thiadiazole with a benzamide group.
- Key Differences :
- Substituents: Fluorine at benzamide position vs. chlorine in the target compound.
- Side chain: Methoxy-ethyl vs. carbamoyl-methyl-sulfanyl-2-ethoxyphenyl.
Tetrazole and Triazole Derivatives
- Compound : N′-5-Tetrazolyl-N-arylacyl thioureas (e.g., N′-5-tetrazolyl-N-(4-methoxyphenyl)thiourea)
- Core : Tetrazole or triazole rings instead of thiadiazole.
- Key Differences :
- Heterocycle: Tetrazole/triazole lacks sulfur in the ring, reducing lipophilicity.
- Linkage: Thiourea vs. sulfanyl-carbamoyl in the target compound.
Functional Analogues
Urea/Carbamate-Linked Compounds
- Compound : N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas
- Core : Triazole-carboxylate with aryloxyacetyl urea.
- Key Differences :
- Carboxylic acid group enhances solubility but reduces membrane permeability.
- Urea linkage vs. benzamide in the target compound.
Oxadiazole-Benzamide Derivatives
- Compound: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (PDB ligand I02) Core: Oxadiazole with benzamide. Key Differences:
- Oxadiazole (oxygen-containing) vs. thiadiazole (sulfur-containing).
- Complex chiral side chains vs. planar 2-ethoxyphenyl in the target compound.
Comparative Analysis Table
Research Implications
The target compound’s sulfur-containing thiadiazole core and chlorobenzamide group may enhance stability and target binding compared to tetrazole/triazole analogs . Structural optimization (e.g., replacing chlorine with fluorine or modifying the ethoxyphenyl group) could balance lipophilicity and activity, as seen in fluorinated analogs . Further crystallographic studies using tools like SHELXL could elucidate binding modes relative to oxadiazole-based inhibitors .
Biological Activity
2-Chloro-N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound notable for its unique structural features, including a chlorobenzamide core, a thiadiazole ring, and an ethoxyphenyl group. These components contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorobenzamide Core | Provides a foundation for biological interaction. |
| Thiadiazole Ring | Known for diverse pharmacological effects including antimicrobial and anticancer activities. |
| Ethoxyphenyl Group | Enhances chemical reactivity and biological properties. |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The biological activities associated with this compound include:
- Anticancer Activity : Initial findings indicate that it may inhibit cell proliferation in certain cancer types.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
The interaction studies involving this compound focus on its binding affinity and inhibitory effects on various enzymes and receptors. Key mechanisms include:
- Modulation of Biochemical Pathways : It may influence pathways related to cell proliferation and apoptosis.
- Targeting Specific Receptors : The compound shows potential in targeting receptors associated with cancer progression.
Anticancer Studies
A study explored the efficacy of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives against breast cancer cells (MCF-7 and SK-BR-3). The results indicated that compounds similar to this compound displayed excellent anti-proliferation ability, particularly against SK-BR-3 cells while showing minimal effect on healthy cells .
Enzyme Inhibition Studies
Research has demonstrated that derivatives of thiadiazole compounds can inhibit the activity of kinases such as EGFR and HER-2. These kinases are critical targets in cancer therapy. The findings suggest that the compound may selectively inhibit these kinases, marking it as a potential candidate for further development in targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(4-Ethoxyphenyl)-5-(methylthio)benzamide | Methylthio group instead of thiadiazole ring | Lacks diverse biological activity associated with thiadiazoles |
| 5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide | Methoxy group and sulfamoylphenyl group | Different pharmacological profile due to sulfamoyl group |
The distinct combination of the thiadiazole ring and ethoxyphenyl group in this compound may confer unique chemical reactivity and biological properties compared to structurally similar compounds.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to remove byproducts.
- Temperature : Reactions often proceed at reflux (80–100°C) for 8–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) improves purity .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiosemicarbazide + RCOOH, 80°C, 12h | 65–75 | ≥90% |
| 2 | Mercaptoacetic acid, K₂CO₃, DMF, RT | 70–80 | ≥85% |
| 3 | EDC/HOBt, CH₂Cl₂, 0°C → RT | 60–70 | ≥95% |
How can structural modifications enhance its biological activity while maintaining stability?
Advanced Research Question
Structural analogs with substituted phenyl groups (e.g., 4-methoxy, 2-fluoro) show varied bioactivity due to electronic and steric effects:
- Lipophilicity : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) increases membrane permeability but may reduce solubility.
- Hydrogen Bonding : Carbamoyl and sulfanyl groups are critical for target binding; modifying these can alter specificity .
Q. Methodological Approach :
- Synthesize analogs with substituents at the 2-ethoxyphenyl or benzamide positions.
- Evaluate stability (e.g., via accelerated degradation studies in pH 7.4 buffer) and bioactivity (e.g., IC₅₀ in cancer cell lines) .
Q. Case Study :
| Analog (R-group) | LogP | IC₅₀ (µM) | Half-life (pH 7.4) |
|---|---|---|---|
| 2-Ethoxy | 3.2 | 0.85 | 48h |
| 4-Methoxy | 2.9 | 1.20 | 36h |
| 2-Fluoro | 3.5 | 0.45 | 24h |
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from assay conditions or structural impurities:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Impurity Profiling : Characterize batches via LC-MS to identify byproducts (e.g., sulfoxide derivatives from oxidation) .
Q. Recommended Workflow :
Validate purity (>95% by HPLC).
Re-test activity in parallel assays (e.g., HDAC inhibition vs. antimicrobial disk diffusion).
Perform molecular docking to confirm target interactions (e.g., HDAC8 or bacterial gyrase) .
What methodologies are suitable for studying its environmental fate and ecotoxicology?
Advanced Research Question
Follow OECD guidelines for environmental risk assessment:
- Biodegradation : Test in OECD 301D aqueous media with activated sludge.
- Bioaccumulation : Measure logKₓw (octanol-water) and BCF (bioconcentration factor) in fish models .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .
Q. Preliminary Data :
| Parameter | Result | Guideline |
|---|---|---|
| LogKₓw | 3.8 ± 0.2 | OECD 117 |
| BCF (fish) | 120 L/kg | OECD 305 |
| 48h EC₅₀ (Daphnia) | 12 mg/L | OECD 202 |
How can researchers address solubility challenges in formulation for in vivo studies?
Basic Research Question
The compound’s low aqueous solubility (<0.1 mg/mL) requires formulation strategies:
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based solutions.
- Nanoformulations : Prepare liposomes (e.g., DPPC/cholesterol) or polymeric nanoparticles (PLGA) .
Q. Optimization Example :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| HP-β-CD (20%) | 5.2 | 45 |
| PLGA Nanoparticles | 8.1 (sustained) | 65 |
What analytical techniques are critical for characterizing its stability under varying conditions?
Basic Research Question
- Thermal Stability : TGA/DSC to assess decomposition temperatures.
- Photostability : Expose to ICH Q1B light conditions (UV/Vis), monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 1–9), quantify parent compound loss .
Q. Key Findings :
| Condition | Degradation Products | Half-life |
|---|---|---|
| pH 1.2 (37°C) | Benzoic acid derivative | 6h |
| UV Light (300 nm) | Sulfoxide isomer | 24h |
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Core Modifications : Replace the thiadiazole with triazole or oxadiazole to alter electron density.
- Substituent Effects : Compare 2-ethoxy vs. 4-ethoxy phenyl groups on HDAC inhibition .
Q. SAR Insights :
- Thiadiazole → Triazole : Reduces cytotoxicity but lowers enzyme affinity.
- 2-Ethoxy vs. 4-Ethoxy : 2-substitution improves binding to hydrophobic enzyme pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
